molecular formula C15H13N3O3S B5754317 2-methyl-3-nitro-N-(phenylcarbamothioyl)benzamide

2-methyl-3-nitro-N-(phenylcarbamothioyl)benzamide

Cat. No.: B5754317
M. Wt: 315.3 g/mol
InChI Key: WJGSYYRHPYAVCZ-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(phenylcarbamothioyl)benzamide is a thiourea derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(phenylcarbamothioyl)benzamide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with phenyl isothiocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-methyl-3-nitrobenzoic acid+phenyl isothiocyanateThis compound\text{2-methyl-3-nitrobenzoic acid} + \text{phenyl isothiocyanate} \rightarrow \text{this compound} 2-methyl-3-nitrobenzoic acid+phenyl isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(phenylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

    Reduction: 2-methyl-3-amino-N-(phenylcarbamothioyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfonyl derivatives of the original compound.

Scientific Research Applications

2-methyl-3-nitro-N-(phenylcarbamothioyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(phenylcarbamothioyl)benzamide: Similar structure but with an amino group instead of a nitro group.

    N-(phenylcarbamothioyl)-4-bromobenzamide: Contains a bromine atom in place of the nitro group.

    N-(phenylcarbamothioyl)-4-fluorobenzamide: Contains a fluorine atom in place of the nitro group.

Uniqueness

2-methyl-3-nitro-N-(phenylcarbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and thiourea groups allows for diverse chemical modifications and applications.

Properties

IUPAC Name

2-methyl-3-nitro-N-(phenylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10-12(8-5-9-13(10)18(20)21)14(19)17-15(22)16-11-6-3-2-4-7-11/h2-9H,1H3,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGSYYRHPYAVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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